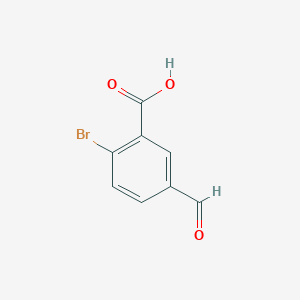
2-溴-5-甲酰基苯甲酸
描述
2-Bromo-5-formylbenzoic acid is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-formylbenzoic acid consists of a benzene ring substituted with a bromo group at the 2nd position, a formyl group at the 5th position, and a carboxylic acid group . The InChI code for this compound is 1S/C8H5BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) .Physical and Chemical Properties Analysis
2-Bromo-5-formylbenzoic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用
药理学
在药理学中,2-溴-5-甲酰基苯甲酸是合成SGLT2抑制剂的前体 。这些抑制剂是一类主要用于糖尿病治疗的药物。该化合物在开发这些抑制剂中的作用突出了其在创建能够帮助管理糖尿病等慢性疾病的新治疗剂方面的重要性。
有机合成
有机合成利用2-溴-5-甲酰基苯甲酸进行各种反应,包括自由基溴化和亲核取代 。其苄基位置使其成为引入溴和甲酰基的通用试剂,这些基团在构建复杂的有机分子中至关重要。
材料科学
在材料科学中,该化合物可用于在分子水平上改变材料的性质。 它与其他化合物反应的能力可以创造具有所需特性的新材料,例如提高强度或改善热稳定性 。
分析化学
2-溴-5-甲酰基苯甲酸:在分析化学中,它在各种分析技术中用作标准或参考化合物,包括NMR、HPLC、LC-MS和UPLC 。这些技术对于化学物质的定性和定量分析至关重要。
生物化学研究
在生物化学研究中,2-溴-5-甲酰基苯甲酸可用于研究酶催化反应和代谢途径 。将其整合到生化分析中可以帮助阐明不同生物分子的作用机制。
环境科学
2-溴-5-甲酰基苯甲酸在环境科学中的应用可能涉及研究其降解产物及其对环境的影响 。了解该化合物在各种环境条件下的行为对于评估其生态足迹至关重要。
安全和危害
The safety information available indicates that 2-Bromo-5-formylbenzoic acid is associated with some hazards. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用机制
Mode of Action
The ortho effect, a phenomenon observed in substituted benzene compounds like 2-bromo-5-formylbenzoic acid, can provide some insights . When a substituent group is located at the ortho position to the carboxyl group in a substituted benzoic acid compound, the compound becomes more acidic surpassing the unmodified benzoic acid . This is due to steric hindrance causing the carboxyl group to twist out of the plane of the benzene ring, inhibiting the resonance of the carboxyl group with the phenyl ring, leading to increased acidity of the carboxyl group .
Pharmacokinetics
For instance, 2-Bromo-5-formylbenzoic acid has a molecular weight of 229.03 , which is within the range generally favorable for good bioavailability.
生化分析
Biochemical Properties
2-Bromo-5-formylbenzoic acid plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through its formyl group, which can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can modify the activity of enzymes and proteins, affecting their function and stability. Additionally, the bromine atom in 2-Bromo-5-formylbenzoic acid can participate in halogen bonding, further influencing the biochemical properties of the compound .
Cellular Effects
2-Bromo-5-formylbenzoic acid has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can alter the phosphorylation state of proteins, impacting signal transduction and gene expression. Furthermore, 2-Bromo-5-formylbenzoic acid can affect cellular metabolism by interacting with metabolic enzymes, potentially inhibiting or activating their activity. These effects can lead to changes in cellular energy production and overall cell function .
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-formylbenzoic acid involves its ability to form covalent bonds with biomolecules. The formyl group can react with amino groups in proteins, leading to the formation of Schiff bases. This covalent modification can alter the structure and function of proteins, affecting their enzymatic activity and stability. Additionally, the bromine atom can participate in halogen bonding, which can further influence the binding interactions of 2-Bromo-5-formylbenzoic acid with other biomolecules. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-formylbenzoic acid can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, the degradation products of 2-Bromo-5-formylbenzoic acid can accumulate, potentially affecting its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-formylbenzoic acid in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, 2-Bromo-5-formylbenzoic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These adverse effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
2-Bromo-5-formylbenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular biomolecules, potentially leading to the formation of adducts and other modifications. The compound can also affect metabolic flux by inhibiting or activating key metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-formylbenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. The compound can accumulate in specific cellular compartments, depending on its interactions with cellular components. These interactions can influence the localization and activity of 2-Bromo-5-formylbenzoic acid within cells .
Subcellular Localization
The subcellular localization of 2-Bromo-5-formylbenzoic acid is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the formyl group can facilitate the localization of 2-Bromo-5-formylbenzoic acid to the endoplasmic reticulum or other organelles involved in protein modification. These localization patterns can affect the activity and function of the compound within cells .
属性
IUPAC Name |
2-bromo-5-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWKTRXWVQFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







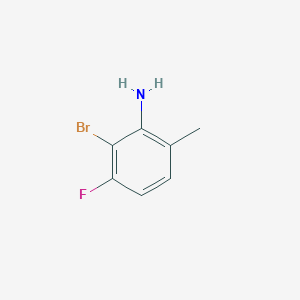

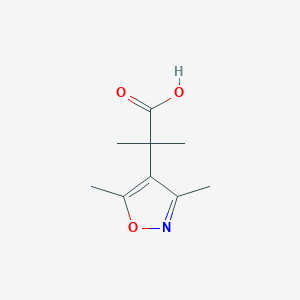
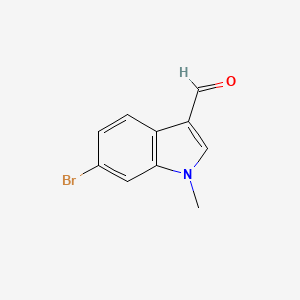

![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)
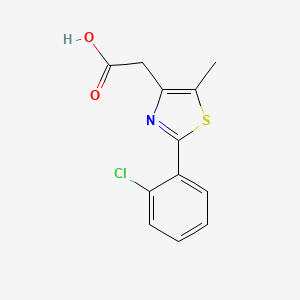
![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1446726.png)
